molecular formula C23H22ClN3O5S B296828 N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide

N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide

Número de catálogo B296828
Peso molecular: 488 g/mol
Clave InChI: XCEVXSCPTXNHGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide, also known as N-(4-acetylamino-2-chloro-5-methoxyphenyl)-N-(3-chloro-4-methoxyphenyl)sulfonylacetamide or ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a critical role in the regulation of cellular processes, including gene expression, protein degradation, and cytoskeleton organization. ACY-1215 has shown promising results in preclinical studies as a potential treatment for various cancers, neurodegenerative diseases, and autoimmune disorders.

Mecanismo De Acción

ACY-1215 works by inhibiting the activity of HDAC6, which is involved in the regulation of cellular processes such as protein degradation and cytoskeleton organization. By inhibiting HDAC6, ACY-1215 leads to the accumulation of misfolded proteins and the activation of the unfolded protein response, which ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects
ACY-1215 has been shown to induce cell death in cancer cells through a variety of mechanisms, including the activation of the unfolded protein response, the inhibition of the chaperone protein Hsp90, and the disruption of the microtubule network.
In addition, ACY-1215 has been shown to improve cognitive function and reduce the accumulation of toxic proteins in animal models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of ACY-1215 is its specificity for HDAC6, which reduces the potential for off-target effects. In addition, ACY-1215 has shown promising results in preclinical studies as a potential treatment for various diseases.
However, one limitation of ACY-1215 is its poor solubility, which can make it difficult to administer in vivo. In addition, the long-term effects of ACY-1215 on normal cells and tissues are not yet fully understood.

Direcciones Futuras

There are several potential future directions for research on ACY-1215. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of the drug.
In addition, further studies are needed to fully understand the long-term effects of ACY-1215 on normal cells and tissues. This will be important for the development of safe and effective therapeutic strategies.
Finally, there is potential for the use of ACY-1215 in combination with other drugs or therapies to enhance its efficacy and reduce the risk of drug resistance.

Métodos De Síntesis

The synthesis of ACY-1215 involves a multi-step process that includes the reaction of 4-acetylaniline with 2-chloro-5-methoxybenzoic acid to form N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide(4-acetylamino-2-chloro-5-methoxyphenyl) anthranilic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3-chloro-4-methoxyaniline to form ACY-1215.

Aplicaciones Científicas De Investigación

ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, ACY-1215 has shown promising results in the treatment of multiple myeloma, a type of blood cancer. It has been shown to induce cell death in multiple myeloma cells and to enhance the activity of other anti-cancer drugs.
In addition, ACY-1215 has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and reduce the accumulation of toxic proteins in animal models of these diseases.

Propiedades

Fórmula molecular

C23H22ClN3O5S

Peso molecular

488 g/mol

Nombre IUPAC

N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetamide

InChI

InChI=1S/C23H22ClN3O5S/c1-16(28)25-17-8-10-18(11-9-17)26-23(29)15-27(19-12-13-22(32-2)21(24)14-19)33(30,31)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,25,28)(H,26,29)

Clave InChI

XCEVXSCPTXNHGZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3

SMILES canónico

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.